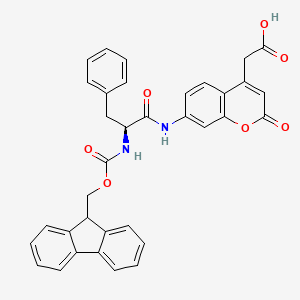
4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” is a compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles often involves the condensation of appropriate heteroaryl/aryl/aliphatic carboxylic acids in the presence of phosphorous oxychloride . This process leads to dehydrative cyclization and yields various 1,3,4-oxadiazole derivatives .
Applications De Recherche Scientifique
Synthesis and Anticancer Applications
A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized, exhibiting moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives showed higher activity than the reference drug, etoposide, highlighting their potential as anticancer agents (Ravinaik et al., 2021).
Antimycobacterial Screening
New N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives were synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis. Two compounds showed promising lead molecule potential with low minimum inhibitory concentrations (MICs) and no toxicity against a normal cell line, indicating their suitability for further drug development (Nayak et al., 2016).
Biological Activity of Benzamide Derivatives
The synthesis of N-aryl-4-(5-methyl-[l,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides from 3-(4-carboxy)phenylsydnone led to compounds exhibiting higher antimicrobial activity compared to reference drugs. This highlights the potential of such compounds in antimicrobial applications (Latthe & Badami, 2007).
Antimicrobial Screening
In an effort to discover new pharmacologically active molecules, various N-(4-methyl-5-(4-((substituted phenylamino) methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)thiazol-2-yl) benzamides were synthesized and evaluated for their antimicrobial activities. Certain compounds showed considerable potential antibacterial and antifungal activities (Desai et al., 2016).
Mécanisme D'action
Target of Action
It is known that 1,3,4-oxadiazole derivatives, which include 4-methyl-n-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, have been studied for their broad range of chemical and biological properties . They have been reported to target various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase, and many of the proteins that contribute to cancer cell proliferation .
Mode of Action
It is known that 1,3,4-oxadiazole derivatives interact with their targets, leading to changes in cellular processes . For instance, some oxadiazole derivatives have been found to inhibit the enzyme prostaglandin endoperoxidase, thus suppressing prostaglandin biosynthesis .
Biochemical Pathways
For example, some oxadiazole derivatives have been found to modulate the Wnt signaling pathway .
Pharmacokinetics
It has been suggested that some 1,3,4-oxadiazole derivatives have high oral bioavailability .
Result of Action
It is known that 1,3,4-oxadiazole derivatives can have various biological activities, such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Orientations Futures
The synthesis of novel 1,3,4-oxadiazole derivatives and investigation of their chemical properties and biological behavior has accelerated in the last two decades . Compounds containing 1,3,4-oxadiazole cores have a broad biological activity spectrum and have become an important construction motif for the development of new drugs . Therefore, further refinement of 1,3,4-oxadiazole as anti-infective agents is a promising direction for future research .
Propriétés
IUPAC Name |
4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-11-7-9-12(10-8-11)14(20)17-16-19-18-15(21-16)13-5-3-2-4-6-13/h2-10H,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYLLZLNTLAERH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-((8-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)amino)-1H-pyrazol-1-YL)acetic acid](/img/structure/B2436388.png)

![Ethyl 1-({5-[(3-methylbutanoyl)amino]-2-piperazin-1-ylpyridin-3-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B2436390.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2436391.png)

![4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzonitrile](/img/structure/B2436396.png)
![N-(2-methoxy-5-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2436397.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2436398.png)
![2-[2-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2436400.png)
![Methyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2436402.png)
![Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2436405.png)
![9-(3,4-Dimethylphenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/no-structure.png)

